molecular formula C47H94O4 B14504381 Dodecyl 2,3-bis(hexadecyloxy)propanoate CAS No. 64713-37-7

Dodecyl 2,3-bis(hexadecyloxy)propanoate

Cat. No.: B14504381
CAS No.: 64713-37-7
M. Wt: 723.2 g/mol
InChI Key: BJENJEJLGVXASN-UHFFFAOYSA-N
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Description

Dodecyl 2,3-bis(hexadecyloxy)propanoate (CAS 64713-43-5) is a synthetic ester lipid featuring a central propanoic acid backbone substituted with two hexadecyloxy (C16H33O) groups at positions 2 and 3 and a dodecyl (C12H25) ester group. Its molecular formula is C44H88O4, with a molecular weight of 806.81 g/mol. Key properties include:

  • Hydrophobicity: XlogP = 24.2, indicating extreme lipophilicity .
  • Structural flexibility: 52 rotatable bonds, enabling dynamic conformational changes .
  • Synthetic routes: Synthesized via hydroxyl protection, alkylation, and esterification steps, analogous to methods used for (±)-2,3-bis(hexadecyloxy)-1-propanol derivatives .

This compound is primarily investigated for applications in lipid bilayers, surfactants, and drug delivery systems due to its structural resemblance to natural phospholipids .

Properties

CAS No.

64713-37-7

Molecular Formula

C47H94O4

Molecular Weight

723.2 g/mol

IUPAC Name

dodecyl 2,3-dihexadecoxypropanoate

InChI

InChI=1S/C47H94O4/c1-4-7-10-13-16-19-22-24-26-28-30-33-36-39-42-49-45-46(47(48)51-44-41-38-35-31-21-18-15-12-9-6-3)50-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3

InChI Key

BJENJEJLGVXASN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between dodecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction mixture is typically subjected to distillation to purify the final product .

Comparison with Similar Compounds

Variation in Ester Alkyl Chain Length

Compounds with shorter or longer ester chains exhibit distinct physicochemical behaviors:

Compound Name Molecular Formula Ester Chain (R) XlogP Key Properties Applications
Dodecyl 2,3-bis(hexadecyloxy)propanoate C44H88O4 C12H25 24.2 High hydrophobicity, flexible backbone Synthetic surfactants, lipid bilayers
Octyl 2,3-bis(hexadecyloxy)propanoate C40H80O4 C8H17 ~22.5* Reduced hydrophobicity, higher mobility Emulsifiers, drug carriers
Docosyl 2,3-bis(hexadecyloxy)propanoate C54H108O4 C22H45 ~26.0* Enhanced thermal stability High-temperature lubricants

Note: *Estimated based on chain-length trends.

Impact of Chain Length :

  • Longer ester chains (e.g., docosyl) increase melting points and stability but reduce solubility in aqueous systems.
  • Shorter chains (e.g., octyl) enhance miscibility with polar solvents but compromise bilayer integrity .

Variation in Alkyloxy Substituents

Replacing hexadecyloxy (C16H33O) groups alters packing efficiency and biochemical interactions:

Compound Name Alkyloxy Groups (R1, R2) XlogP Key Distinctions
This compound C16H33O 24.2 Optimal for membrane mimicry
Dodecyl 2,3-bis(dodecyloxy)propanoate C12H25O ~20.8* Lower hydrophobicity, looser packing
Dodecyl 2,3-bis(phytanyloxy)propanoate* Branched C20H41O ~23.5* Enhanced thermal/oxidative stability

Note: *Phytanyl groups are branched isoprenoid chains.

Impact of Substituents :

  • Branched chains (e.g., phytanyl) disrupt crystalline packing, improving fluidity and resistance to oxidation .
  • Shorter alkyloxy chains (e.g., dodecyloxy) reduce van der Waals interactions, destabilizing lipid membranes .

Functional Group Modifications

Replacing the ester group with amides or phosphates introduces polar interactions:

Compound Name Functional Group XlogP Key Properties
This compound Ester 24.2 Hydrolysis-prone, moderate H-bonding
Hexanamide analog Amide ~18.5* Higher H-bonding, enzymatic resistance
Phosphoric acid derivative Phosphate ~12.0* Water-soluble, ionic interactions

Impact of Functional Groups :

  • Amides resist hydrolysis and improve thermal stability but reduce membrane permeability .
  • Phosphates enable aqueous solubility and are used in charged lipid systems (e.g., liposomes) .

Key Research Findings

Synthetic Surfactants: this compound demonstrates superior phospholipase resistance compared to natural phosphatidylcholines, making it suitable for lung surfactant therapies .

Drug Delivery : Analogs with shorter alkyl chains (e.g., octyl) show improved drug-loading capacity due to higher fluidity .

Thermal Stability : Phytanyl-substituted derivatives retain structural integrity at >80°C, ideal for industrial applications .

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